2-Bromo-5-chloroterephthalic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 126423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-chloroterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClO4/c9-5-1-4(8(13)14)6(10)2-3(5)7(11)12/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIBLGHQDGAWJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)C(=O)O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20298841 | |

| Record name | 2-bromo-5-chloroterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500550-60-7 | |

| Record name | 2-bromo-5-chloroterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-chloroterephthalic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Bromo-5-chloroterephthalic acid, a halogenated aromatic dicarboxylic acid. As a Senior Application Scientist, this document is structured to deliver not just technical data, but also to provide insights into its synthesis, potential applications, and safe handling, grounded in established chemical principles.

Core Compound Properties

This compound is a polysubstituted benzene derivative with the molecular formula C₈H₄BrClO₄.[1] Its structure, featuring two carboxylic acid groups in a para-arrangement, along with bromine and chlorine substituents, makes it a valuable building block in synthetic chemistry.

| Property | Value | Source |

| Molecular Weight | 279.47 g/mol | [1] |

| Molecular Formula | C₈H₄BrClO₄ | [1] |

| CAS Number | 500550-60-7 | [1] |

| IUPAC Name | 2-bromo-5-chlorobenzene-1,4-dicarboxylic acid | [1] |

| Canonical SMILES | C1=C(C(=CC(=C1Cl)C(=O)O)Br)C(=O)O | [1] |

| Appearance | White solid crystal (predicted) | [2] |

| Melting Point | High, approximately 250-253 °C (predicted) | [2] |

| Solubility | Soluble in water and organic solvents like ethanol and dimethylformamide (predicted) | [2] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| XLogP3-AA | 2.3 | [1] |

Synthesis of this compound

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 2-Bromoterephthalic Acid

This initial step involves the bromination of terephthalic acid. The use of oleum (fuming sulfuric acid) as a solvent and an iodine catalyst is a well-documented method for the bromination of terephthalic acid.[4][5]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a gas outlet to a scrubbing solution (e.g., sodium thiosulfate solution), add terephthalic acid.

-

Dissolution: Carefully add 20-30% oleum to the flask with stirring until the terephthalic acid is completely dissolved.

-

Catalyst Addition: Add a catalytic amount of iodine.

-

Bromination: Slowly add one equivalent of bromine via the dropping funnel. The reaction is exothermic and the temperature should be controlled.

-

Reaction Completion: Stir the mixture at a moderately elevated temperature (e.g., 60-70 °C) for several hours until the reaction is complete, which can be monitored by techniques like TLC or HPLC.[4]

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate, 2-bromoterephthalic acid, is then collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

Step 2: Synthesis of this compound

The second step is the chlorination of the intermediate, 2-bromoterephthalic acid. The directing effects of the existing substituents (bromo and carboxylic acid groups) will primarily direct the incoming chloro group to the desired position.

-

Reaction Setup: In a similar setup as Step 1, dissolve the synthesized 2-bromoterephthalic acid in a suitable solvent, such as a strong acid.

-

Chlorination: Introduce a chlorinating agent. A common method for chlorination of aromatic acids is the use of a chlorine source in the presence of a Lewis acid catalyst.

-

Reaction Conditions: The reaction may require heating to proceed at a reasonable rate. Monitoring the reaction progress is crucial to ensure monosubstitution and minimize the formation of byproducts.

-

Work-up and Purification: Similar to the first step, the reaction is quenched by pouring it onto ice. The crude product is collected by filtration. Purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.[2]

Potential Applications in Research and Drug Development

Substituted terephthalic acids are a versatile class of compounds with significant applications in materials science and drug discovery.[3][6] While specific applications of this compound are not extensively documented, its structural features suggest several promising areas of research.

Metal-Organic Frameworks (MOFs)

Terephthalic acid and its derivatives are widely used as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs).[7][8][9] The functional groups on the terephthalic acid backbone can be used to tune the properties of the resulting MOF, such as pore size, surface area, and catalytic activity.[8] The bromo and chloro substituents on this compound can serve as reactive handles for post-synthetic modification of the MOF, allowing for the introduction of further functionalities.

Polymer Synthesis

Dicarboxylic acids are fundamental monomers in the synthesis of polyesters and polyamides. The unique substitution pattern of this compound could be exploited to synthesize specialty polymers with tailored properties, such as enhanced thermal stability or flame retardancy, a known application for brominated compounds.[5][10]

Medicinal Chemistry and Drug Discovery

The core structure of this compound is of interest in medicinal chemistry. Halogenated benzoic acid derivatives are known to be important intermediates in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[2] Furthermore, terephthalamide-based structures have shown a range of biological activities, including antibacterial and anticancer effects.[11] The presence of bromo and chloro groups allows for further synthetic modifications, such as cross-coupling reactions, to generate libraries of complex molecules for biological screening.

Caption: Potential research applications of this compound.

Analytical Characterization

The characterization of this compound would typically involve a combination of spectroscopic and chromatographic techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for elucidating the substitution pattern on the aromatic ring.

-

Mass Spectrometry (MS): This technique would confirm the molecular weight and provide information about the isotopic distribution of bromine and chlorine, which is characteristic for halogenated compounds.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would show the characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as aromatic C-H and C-X (halogen) vibrations.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the synthesized compound and for monitoring the progress of the synthesis reactions.

Safety and Handling

-

Health Hazards: This compound is expected to be an irritant to the skin, eyes, and respiratory system.[2][12] Ingestion may be harmful.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. Work in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

This guide provides a foundational understanding of this compound, from its fundamental properties and a proposed synthetic route to its potential applications. The information presented herein, synthesized from available literature on related compounds, should serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

- US3894079A - Preparation of 2,5-dibromoterephthalic acid - Google Patents.

- Chemistry of terephthalate derivatives: a review - Cairo University Scholar.

- Synthetic studies on the tetrasubstituted D-ring of cystobactamids lead to potent terephthalic acid antibiotics - PMC - PubMed Central.

- US3142701A - Preparation of 2:5-dibromoterephthalic acid - Google Patents.

- Design and synthesis of terephthalic dihydrazide analogues as dual inhibitors of glycation and urease - RSC Publishing.

- (12) United States Patent - Googleapis.com.

- This compound - ChemBK.

- Specifications of this compound diethyl ester - Capot Chemical.

- CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5- - Google Patents.

- Br O O - Googleapis.com.

- A Synthesis of Metal-Organic Frameworks Using Terephthalic Acid Obtained from PET Bottles with Dye Adsorption for Application in Experimental Chemistry Classes - ResearchGate.

- The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review - NIH.

- Two new metal-organic framework structures derived from terephthalate and linear trimetallic zinc building units - ResearchGate.

- Synthesis of New Type Polymers by Quasi-Living Atom Transfer Radical Polymerization - MDPI.

- metal-organic framework mof-5: Topics by Science.gov.

- Chemical syntheses of biodegradable polymers - Controlled Radical Polymerization.

- Exploiting Acetal Moieties for the Synthesis of Degradable‐On‐Demand Polymeric Architectures - PMC - PubMed Central.

- Biocatalytic Synthesis and Polymerization via ROMP of New Biobased Phenolic Monomers: A Greener Process toward Sustainable Antioxidant Polymers - Frontiers.

- Recent Progress in Metal–Organic Framework (MOF) Based Luminescent Chemodosimeters - MDPI.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chembk.com [chembk.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US3142701A - Preparation of 2:5-dibromoterephthalic acid - Google Patents [patents.google.com]

- 5. US3894079A - Preparation of 2,5-dibromoterephthalic acid - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 11. Synthetic studies on the tetrasubstituted D-ring of cystobactamids lead to potent terephthalic acid antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Bromo-5-chloroterephthalic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Bromo-5-chloroterephthalic acid, a halogenated aromatic dicarboxylic acid with significant potential as a versatile building block in medicinal chemistry and materials science. We will delve into its chemical structure, physicochemical properties, plausible synthetic routes, analytical characterization, and key applications, with a focus on providing actionable insights for laboratory and developmental work.

Core Molecular Characteristics

This compound, with the chemical formula C₈H₄BrClO₄, is a disubstituted terephthalic acid derivative. The strategic placement of the bromo and chloro substituents on the benzene ring, ortho and meta to the carboxylic acid groups respectively, imparts unique reactivity and structural attributes to the molecule.

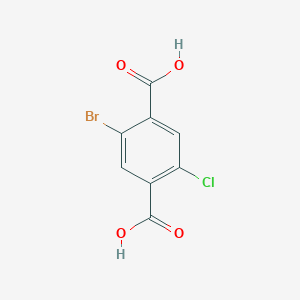

Below is the chemical structure of this compound:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 500550-60-7 | [1][2] |

| Molecular Formula | C₈H₄BrClO₄ | [1][2] |

| Molecular Weight | 279.47 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Solid white crystal | [1] |

| Melting Point | ~250-253 °C | [1] |

| Solubility | Soluble in water and organic solvents such as ethanol and dimethylformamide. | [1] |

| InChI | InChI=1S/C8H4BrClO4/c9-5-1-4(8(13)14)6(10)2-3(5)7(11)12/h1-2H,(H,11,12)(H,13,14) | [1] |

| Canonical SMILES | C1=C(C(=CC(=C1Cl)C(=O)O)Br)C(=O)O | [1] |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

The synthesis would likely proceed via the initial bromination of terephthalic acid to form 2-bromoterephthalic acid, followed by a subsequent chlorination step.

Caption: Proposed two-step synthesis of this compound.

Mechanistic Insights and Regioselectivity

The directing effects of the substituents on the benzene ring govern the regioselectivity of the halogenation steps.

-

Step 1: Bromination of Terephthalic Acid. The two carboxylic acid groups are deactivating and meta-directing. However, under forcing conditions, such as in the presence of a strong Lewis acid or in oleum, electrophilic substitution can occur. The first bromine atom will add to one of the four equivalent positions on the ring.

-

Step 2: Chlorination of 2-Bromoterephthalic Acid. In this intermediate, the bromo substituent is ortho-, para-directing and deactivating, while the two carboxylic acid groups remain meta-directing and deactivating. The chlorine atom is directed to the position that is para to the bromine and meta to both carboxylic acid groups, resulting in the desired 2-bromo-5-chloro isomer.

Proposed Experimental Protocol

The following protocol is a proposed method based on a patent for the synthesis of 2,5-dibromoterephthalic acid and may require optimization.[3][4]

Materials:

-

Terephthalic acid

-

Oleum (20-30% SO₃)

-

Bromine (Br₂)

-

N-Chlorosuccinimide (NCS)

-

Iodine (catalyst)

-

Ice

-

Deionized water

Procedure:

-

Bromination:

-

In a flask equipped with a stirrer and cooled in an ice bath, dissolve terephthalic acid in oleum.

-

Add a catalytic amount of iodine.

-

Slowly add bromine to the solution while maintaining a low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to approximately 60-70°C for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Collect the precipitated 2-bromoterephthalic acid by filtration, wash thoroughly with cold water, and dry.

-

-

Chlorination:

-

Dissolve the obtained 2-bromoterephthalic acid in a suitable solvent, such as a strong acid.

-

Add N-chlorosuccinimide (NCS) portion-wise at a controlled temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

-

Work up the reaction similarly to the bromination step by pouring it onto ice, filtering the precipitate, washing with water, and drying.

-

Self-Validation: The purity of the intermediate and final product should be assessed at each step using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry. Recrystallization from an appropriate solvent system may be necessary to achieve high purity.

Analytical Characterization

While experimental spectroscopic data for this compound is not widely published, data for the precursor, 2-bromoterephthalic acid, is available and can serve as a reference point.[5][6] For the target molecule, the following spectral characteristics would be expected:

-

¹H NMR: Two singlets in the aromatic region, corresponding to the two non-equivalent protons on the benzene ring. The chemical shifts would be influenced by the deshielding effects of the adjacent halogens and carboxylic acid groups.

-

¹³C NMR: Eight distinct signals would be expected: six for the aromatic carbons (two of which would be quaternary and attached to the substituents) and two for the carboxylic acid carbons.

-

FT-IR: Characteristic peaks for the O-H stretching of the carboxylic acid (a broad band around 3000 cm⁻¹), C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and C-Br and C-Cl stretching in the fingerprint region.

-

Mass Spectrometry: The molecular ion peak would show a characteristic isotopic pattern due to the presence of bromine and chlorine.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science.

Pharmaceutical Synthesis

Halogenated benzoic acid derivatives are important precursors in the synthesis of various active pharmaceutical ingredients (APIs).[7] While direct evidence for the use of this compound is limited, the structurally similar 5-bromo-2-chlorobenzoic acid is a known starting material for the synthesis of SGLT2 inhibitors like dapagliflozin and empagliflozin , which are used in the treatment of type 2 diabetes.[8][9][10][11] This suggests that this compound could be explored for the synthesis of novel pharmaceutical candidates with its two carboxylic acid groups offering additional points for derivatization.

Materials Science: A Potential Linker for Metal-Organic Frameworks (MOFs)

Terephthalic acid and its derivatives are widely used as organic linkers in the construction of Metal-Organic Frameworks (MOFs).[11][12] These porous crystalline materials have applications in gas storage, separation, and catalysis. The introduction of bromo and chloro substituents on the terephthalic acid linker can modulate the electronic properties, pore size, and functionality of the resulting MOF.[13] While no specific MOFs based on this compound have been reported, its structure makes it a promising candidate for the design and synthesis of new functional MOFs.

Caption: Conceptual representation of a MOF constructed from metal ions and this compound linkers.

Safety and Handling

This compound is a halogenated organic compound and should be handled with appropriate safety precautions. It may cause skin and eye irritation.[1] Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a chemical compound with significant untapped potential. Its synthesis, while not yet standardized in the literature, is achievable through logical extensions of known halogenation reactions. The true value of this molecule lies in its potential as a building block for novel pharmaceuticals and advanced materials like MOFs. Further research into its synthesis, characterization, and applications is warranted and is expected to open new avenues in drug discovery and materials science.

References

- Knobloch, J. P. (1975). Preparation of 2,5-dibromoterephthalic acid. U.S.

- Imperial Chemical Industries Ltd. (1964). Preparation of 2:5-dibromoterephthalic acid.

- ChemBK. (2024). 1,4-Benzenedicarboxylic acid, 2-bromo-5-chloro-.

- Lin, R.-B., et al. (2015).

- Asghar, M., & Asghar, M. A. (2021).

- Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid.

- European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.

- Google Patents. (n.d.). Process for the synthesis of 2,5-dihydroxyterephthalic acid.

- Patsnap Eureka. (n.d.). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane.

- Patsnap Eureka. (n.d.). Synthesis process for empagliflozin.

- Google Patents. (n.d.). Preparation method of 2-bromo-5-chlorobenzaldehyde.

- Ren, J., et al. (2014). Improved synthesis of dapagliflozin. Chinese Journal of Medicinal Chemistry, 24(5), 375-379.

- OSTI.GOV. (n.d.). A Metal‐Organic Framework (MOF)‐Based Multifunctional Cargo Vehicle for Reactive‐Gas Delivery and Catalysis.

- Chen, B., et al. (2014). Multifunctional metal–organic frameworks constructed from meta-benzenedicarboxylate units. Chemical Society Reviews, 43(16), 5618-5656.

- WIPO Patentscope. (n.d.). 107652278 Synthesis process for empagliflozin.

- PubMed. (2016). Metal-organic frameworks constructed from crown ether-based 1,4-benzenedicarboxylic acid derivatives.

- Dalton Transactions. (2016). Metal–organic frameworks constructed from crown ether-based 1,4-benzenedicarboxylic acid derivatives.

- Chinese Journal of Pharmaceuticals. (2018). Improved Synthetic Process of Empagliflozin.

- PubChem. (n.d.). Bromoterephthalic acid.

- Google Patents. (n.d.). Preparation method of 2-bromo-5-chlorobenzaldehyde.

- European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.

- Organic Syntheses. (n.d.). o-CHLOROBROMOBENZENE.

- Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid.

- Chemical Society Reviews. (2014). Multifunctional metal–organic frameworks constructed from meta-benzenedicarboxylate units.

- WIPO Patentscope. (n.d.). 107652278 Synthesis process for empagliflozin.

- Google Patents. (n.d.). WO2023005587A1 - Synthesis method for empagliflozin key intermediate.

- PubChem. (n.d.). 2-Bromo-5-fluoroterephthalic acid.

- National Institutes of Health. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.

Sources

- 1. chembk.com [chembk.com]

- 2. spectrabase.com [spectrabase.com]

- 3. US3894079A - Preparation of 2,5-dibromoterephthalic acid - Google Patents [patents.google.com]

- 4. US3142701A - Preparation of 2:5-dibromoterephthalic acid - Google Patents [patents.google.com]

- 5. 2-Bromoterephthalic acid(586-35-6) 1H NMR spectrum [chemicalbook.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. chalcogen.ro [chalcogen.ro]

- 8. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]

- 9. public.pensoft.net [public.pensoft.net]

- 10. caod.oriprobe.com [caod.oriprobe.com]

- 11. CN105153137A - Preparation method of empagliflozin - Google Patents [patents.google.com]

- 12. Multifunctional metal–organic frameworks constructed from meta-benzenedicarboxylate units - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. EP3868838A2 - Fluorescent dye and use thereof - Google Patents [patents.google.com]

physical and chemical properties of 2-Bromo-5-chloroterephthalic acid

An In-depth Technical Guide to 2-Bromo-5-chloroterephthalic Acid: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated aromatic dicarboxylic acid. Its structure, featuring a benzene ring substituted with two carboxylic acid groups, a bromine atom, and a chlorine atom, makes it a valuable intermediate in various fields of chemical synthesis. The strategic placement of these functional groups offers multiple reaction sites, allowing for the construction of complex molecular architectures. This guide provides a comprehensive overview of the , its synthesis, and its potential applications, particularly for researchers and professionals in drug development and materials science. Substituted terephthalic acids are a versatile class of compounds with significant applications, and the unique substitution pattern of this molecule opens up possibilities for fine-tuning chemical and biological properties.[1][2]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, purification, and application in synthesis. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 500550-60-7 | [3][4] |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₈H₄BrClO₄ | [3][4] |

| Molecular Weight | 279.47 g/mol | [3] |

| Appearance | White to off-white powder (predicted) | [5] (for diethyl ester) |

| Melting Point | Approx. 250-253 °C (predicted) | [6] |

| Boiling Point | 424.2 °C at 760 mmHg (predicted) | [6][] |

| Density | 1.959 g/cm³ (predicted) | [6][] |

| Solubility | Soluble in water and organic solvents such as ethanol and dimethylformamide. | [6] |

| XLogP3-AA | 2.3 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

Chemical Properties and Reactivity

The reactivity of this compound is governed by its three distinct functional components: the carboxylic acid groups, the halogen substituents, and the aromatic ring.

-

Carboxylic Acid Groups: The two carboxylic acid groups are acidic and can undergo typical reactions such as esterification, amidation, and reduction to form the corresponding esters, amides, and diols. These reactions are fundamental for incorporating this molecule into larger structures like polymers or pharmacologically active molecules.[8]

-

Halogen Substituents: The bromine and chlorine atoms on the aromatic ring are key to its versatility. They can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds.[9][10] The differential reactivity of bromine and chlorine can potentially allow for selective functionalization at either position.

-

Aromatic Ring: The electron-withdrawing nature of the carboxylic acid and halogen substituents deactivates the aromatic ring towards electrophilic aromatic substitution. However, nucleophilic aromatic substitution may be possible under certain conditions.[1]

Substituted terephthalic acids are often synthesized through electrophilic aromatic substitution on the parent terephthalic acid, though this can be challenging due to the deactivating nature of the carboxyl groups.[1] A more common approach for a specific isomer like this would be to start with a pre-functionalized benzene ring and then introduce or modify the carboxylic acid groups.[11]

Potential Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its structural motifs are found in molecules with significant biological activity. Substituted terephthalic acids and related halogenated benzoic acids are recognized as important scaffolds in drug discovery and materials science.[1][2]

-

Pharmaceutical Intermediates: Halogenated benzoic acids are crucial intermediates in the synthesis of various pharmaceuticals.[12] For instance, the related compound 5-bromo-2-chlorobenzoic acid is a key raw material for the antidiabetic drug Dapagliflozin.[13] The structural similarity suggests that this compound could serve as a building block for novel therapeutic agents.

-

Antimicrobial and Anticancer Research: Derivatives of substituted terephthalic acids have shown promise as antibacterial and antifungal agents.[2] Furthermore, compounds containing a 5-chlorobenzoxazole core, which can be synthesized from related starting materials, have been investigated as potent inhibitors of VEGFR-2, a key target in anti-angiogenic cancer therapy.[14]

-

Materials Science: Terephthalic acid and its derivatives are fundamental components of many polymers, most notably polyethylene terephthalate (PET). Substituted terephthalic acids can be used to create polymers with modified properties, such as increased flame retardancy or altered thermal stability.[15]

Experimental Protocols

Synthesis of this compound

A plausible laboratory-scale synthesis involves the hydrolysis of its commercially available diethyl ester.

Reaction: Hydrolysis of Diethyl 2-bromo-5-chloroterephthalate

Caption: Proposed synthesis of this compound.

Step-by-Step Protocol:

-

Dissolution: In a round-bottom flask, dissolve Diethyl 2-bromo-5-chloroterephthalate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).[16][17]

-

Hydrolysis: Add an excess of sodium hydroxide or potassium hydroxide (e.g., 2.5 eq) to the solution.

-

Reflux: Heat the mixture to reflux and stir for several hours (e.g., 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove inorganic salts.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

-

Drying: Dry the purified product in a vacuum oven.

Characterization Workflow

A standard workflow for the characterization of the synthesized this compound would involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.

Caption: Standard characterization workflow for organic compounds.

1. High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol is a general guideline and should be optimized for the specific instrument and column used.[18]

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase A to a concentration of approximately 0.5 mg/mL.

2. Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. A broad singlet at a higher chemical shift (>10 ppm) would correspond to the acidic protons of the two carboxylic acid groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show eight distinct signals: six for the aromatic carbons (two of which are substituted with halogens, and two with carboxylic acid groups) and two for the carbonyl carbons of the carboxylic acids.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit a broad O-H stretch from the carboxylic acid groups (around 3000 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and C-Cl and C-Br stretches in the fingerprint region.[19]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern due to the presence of bromine and chlorine.

Safety and Handling

This compound is an organic halogenated compound and should be handled with appropriate safety precautions.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[20]

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[21] Avoid contact with skin, eyes, and clothing.[22]

-

Storage: Store in a tightly sealed container in a cool, dry place.[23]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly functionalized aromatic compound with significant potential as a building block in organic synthesis. Its combination of carboxylic acid and halogen functionalities provides a versatile platform for creating complex molecules for applications in drug discovery, agrochemicals, and materials science. This guide has provided a detailed overview of its known and predicted properties, along with practical protocols for its synthesis and characterization, to support its use in research and development.

References

- Capot Chemical. 340148-60-9 | this compound diethyl ester. [Link]

- eCommons. Preparation of Some Substituted Terephthalic Acids. [Link]

- ChemBK. This compound. [Link]

- PubChem.

- Capot Chemical. Specifications of this compound diethyl ester. [Link]

- ACS Publications. Properties of poly(p-phenylene terephthalates) prepared from 2-nitro- and 2-bromoterephthalic acids and substituted hydroquinones. [Link]

- Google Patents.

- ResearchGate. (PDF) Preparation of Some Substituted Terephthalic Acids. [Link]

- PubChem. 2-Bromo-5-fluoroterephthalic acid. [Link]

- Srini Chem. 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties. [Link]

- Cheméo. Chemical Properties of Terephthalic acid, 2-bromo-5-fluorobenzyl ethyl ester. [Link]

- SIELC Technologies. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. [Link]

- Loba Chemie. 2-CHLORO-5-BROMO BENZOIC ACID MSDS. [Link]

- PMC. Polymeric drugs: Advances in the development of pharmacologically active polymers. [Link]

- Google Patents. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.

- Organic Syntheses Procedure. 2-Amino-5-bromobenzaldehyde. [Link]

- Google Patents.

- PubChem. 2-Bromo-5-chlorophenol. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 500550-60-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. capotchem.com [capotchem.com]

- 6. chembk.com [chembk.com]

- 8. Polymeric drugs: Advances in the development of pharmacologically active polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. srinichem.com [srinichem.com]

- 10. benchchem.com [benchchem.com]

- 11. ecommons.udayton.edu [ecommons.udayton.edu]

- 12. chemimpex.com [chemimpex.com]

- 13. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5- - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 340148-60-9 | this compound diethyl ester - Capot Chemical [capotchem.com]

- 17. Diethyl 2-bromo-5-chloroterephthalate | C12H12BrClO4 | CID 18004221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. 2-Bromoterephthalic acid(586-35-6) IR Spectrum [m.chemicalbook.com]

- 20. chemscene.com [chemscene.com]

- 21. assets.thermofisher.cn [assets.thermofisher.cn]

- 22. fishersci.com [fishersci.com]

- 23. assets.thermofisher.com [assets.thermofisher.com]

2-Bromo-5-chloroterephthalic acid IUPAC name

An In-Depth Technical Guide to 2-Bromo-5-chloroterephthalic Acid: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Tailored for researchers, medicinal chemists, and materials scientists, this document delves into the compound's nomenclature, physicochemical properties, plausible synthetic routes, and established applications, with a focus on the scientific rationale behind its use.

Core Compound Identification

The subject of this guide is a polysubstituted benzene dicarboxylic acid. Its nomenclature can be approached in two ways: by treating benzene-1,4-dicarboxylic acid as the parent (systematic IUPAC name) or by using its common name, terephthalic acid. Both naming conventions are widely accepted in the scientific community.

-

Systematic IUPAC Name : 2-bromo-5-chlorobenzene-1,4-dicarboxylic acid[1]

-

Common Name : this compound[2]

For clarity and precision, this guide will utilize both names where appropriate. The core identifiers and properties are summarized in the tables below.

Table 1: Compound Identifiers

| Identifier | Value | Source |

| CAS Number | 500550-60-7 | [2] |

| Molecular Formula | C₈H₄BrClO₄ | [2] |

| Molecular Weight | 279.47 g/mol | [2] |

| Canonical SMILES | C1=C(C(=CC(=C1Cl)C(=O)O)Br)C(=O)O | [2] |

| InChI Key | BMIBLGHQDGAWJD-UHFFFAOYSA-N | [2] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | White solid crystal | [3] |

| Melting Point | 250-253 °C | [3] |

| Boiling Point | 424.2 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.959 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in water, ethanol, and dimethylformamide (DMF). | [3] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

Synthesis Strategy: A Perspective on Regiochemistry

The direct halogenation of terephthalic acid presents a significant regiochemical challenge. The two carboxylic acid groups are strongly deactivating and meta-directing via resonance. Therefore, achieving the specific 2,5-substitution pattern through sequential electrophilic aromatic substitution (bromination followed by chlorination) is inherently difficult and likely to result in a mixture of isomers with low yields of the desired product.

A more robust and controllable synthetic strategy, as proposed here, involves building the substitution pattern around a more accommodating starting material. The Sandmeyer reaction, which transforms an amino group into a variety of functional groups (including halogens) via a diazonium salt intermediate, offers superior regiochemical control.

Proposed Synthetic Workflow

A plausible multi-step synthesis starting from the commercially available 2-amino-5-chlorotoluene is outlined below. This approach strategically installs the substituents in a controlled manner.

Caption: Proposed multi-step synthesis of this compound.

Causality of Experimental Choices:

-

Step 1 (Oxidation): Starting with 2-amino-5-chlorotoluene allows the existing substituents to direct the chemistry. The methyl group is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄). The amino group remains, serving as a handle for the next transformation.

-

Steps 2 & 3 (Sandmeyer Reaction): This classic transformation is the cornerstone of the strategy. The primary amine is converted to a diazonium salt under cold conditions with sodium nitrite and a strong acid (HBr is chosen to provide the bromide source). The subsequent addition of a copper(I) bromide (CuBr) catalyst cleanly replaces the diazonium group with a bromine atom, yielding 2-bromo-5-chlorobenzoic acid with high regioselectivity.

-

Step 4 (Introduction of Second Carboxyl Group): This final stage is the most complex and would require further development. It involves introducing a second carbon functional group para to the existing carboxylic acid. This could be achieved through various methods, such as a Friedel-Crafts acylation or formylation followed by oxidation, although the deactivated nature of the ring makes this a non-trivial step. This proposed route highlights a logical, albeit challenging, pathway that prioritizes control over the final substitution pattern.

Applications in Drug Development and Materials Science

While broadly classified as a versatile building block for pharmaceuticals and agrochemicals, the most concretely documented application of this compound is in the field of materials science, specifically in the synthesis of advanced fluorescent dyes.

Core Component in Si-Rhodamine Fluorescent Dyes

A key application involves its use as a precursor for novel silicon-rhodamine (Si-rhodamine) fluorescent dyes.[4] In this context, the dicarboxylic acid is first converted into a more reactive diacyl chloride. This intermediate is then reacted with other components to construct the complex, rigid backbone of the dye.

Caption: Workflow for the use of this compound in dye synthesis.

Rationale for Use:

-

Structural Rigidity: The benzene dicarboxylic acid core provides a rigid scaffold, which is crucial for creating fluorophores with high quantum yields and photostability.

-

Bifunctional Reactivity: The two carboxylic acid groups allow for the symmetrical or asymmetrical attachment of two other molecular fragments, enabling the construction of complex dye architectures.

-

Tunable Properties: The bromo and chloro substituents offer sites for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows for fine-tuning the electronic and photophysical properties (e.g., absorption/emission wavelengths, brightness) of the final dye molecule.

This specific application demonstrates the compound's value in creating sophisticated probes for advanced imaging techniques in biological research. The compound is also categorized as a potential ligand for the synthesis of Metal-Organic Frameworks (MOFs), where its rigid structure and functional groups could be used to build porous materials for gas storage or catalysis.[5]

Experimental Protocols

The following protocols are provided for instructional purposes. The first is a validated procedure from patent literature, while the second is a proposed method based on the synthetic strategy discussed above. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 2-Bromo-5-chloroterephthaloyl chloride (Validated)

This protocol is adapted from a patent describing the synthesis of a fluorescent dye intermediate.[4]

Objective: To convert the dicarboxylic acid to the diacyl chloride for subsequent acylation reactions.

Materials:

-

This compound (1.0 eq)

-

Dichloromethane (DCM)

-

Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF, 1 drop, catalyst)

-

Oxalyl chloride (4.0 eq)

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser

Procedure:

-

To a mixture of this compound (e.g., 500 mg, 1.79 mmol), DCM (10 mL), and THF (5 mL) in a round-bottom flask, add one drop of DMF.

-

Stir the suspension at room temperature.

-

Add oxalyl chloride (e.g., 626 µL, 7.16 mmol) dropwise to the mixture.

-

Allow the reaction to stir at room temperature for 1 hour. Gas evolution (CO₂, CO, HCl) will be observed.

-

Once the reaction is complete (the mixture becomes a clear solution), remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.

-

The resulting solid is the crude 2-bromo-5-chloroterephthaloyl chloride, which can often be used in the next step without further purification.

Trustworthiness: This protocol uses standard, well-established conditions for converting a carboxylic acid to an acid chloride. The use of oxalyl chloride is effective as its byproducts are gaseous, simplifying workup. The catalytic amount of DMF facilitates the reaction via the formation of a Vilsmeier intermediate.

Safety and Handling

This compound is an organic halogenated compound and should be handled with care.[3]

-

Irritation: May cause irritation upon contact with skin, eyes, or if ingested.[3]

-

Handling: Always use appropriate PPE, including safety glasses, gloves, and a lab coat. Operations should be performed in a chemical fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Users must consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a valuable and specialized building block in organic synthesis. While its direct synthesis presents regiochemical hurdles, logical multi-step pathways can provide controlled access to this molecule. Its true utility is demonstrated in its application as a rigid, tunable core for advanced functional materials, most notably high-performance fluorescent dyes. For researchers in drug discovery and materials science, this compound offers a unique combination of functionality and structural integrity, paving the way for the development of novel molecules with tailored properties.

References

- Fluorescent dye and use thereof. (EP3868838A2).

- 1,4-Benzenedicarboxylic acid, 2-bromo-5-chloro-. ChemBK. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-Bromo-5-chloroterephthalic Acid

Foreword: The Strategic Importance of Functionalized Terephthalic Acids

In the landscape of advanced materials and pharmaceutical development, the terephthalic acid scaffold represents a foundational building block. Its rigid, difunctional nature makes it an ideal component for the construction of robust polymers and metal-organic frameworks (MOFs).[1] However, the true potential of this scaffold is unlocked through precise functionalization of the aromatic ring. The introduction of substituents such as halogens allows for the fine-tuning of electronic properties, steric hindrance, and coordination behavior, thereby enabling the rational design of materials with tailored functionalities.[2]

This guide provides a comprehensive overview of the synthetic pathways to a particularly valuable derivative: 2-Bromo-5-chloroterephthalic acid. The presence of both bromine and chlorine atoms on the terephthalic acid core offers multiple points for subsequent chemical modification, making it a highly versatile precursor for the synthesis of complex molecular architectures, including novel MOFs with unique catalytic and sorption properties. This document is intended for researchers, scientists, and drug development professionals seeking a detailed, practical understanding of the synthesis of this important compound.

Strategic Synthesis: A Three-Step Approach to this compound

The synthesis of this compound is most effectively achieved through a three-step sequence commencing with the commercially available 2-chloroterephthalic acid. This strategic approach involves:

-

Protection of the Carboxylic Acid Functionalities: Esterification of the carboxylic acid groups to their corresponding dimethyl esters. This is a crucial step to prevent side reactions during the subsequent electrophilic aromatic substitution and to enhance the solubility of the substrate in organic solvents.

-

Regioselective Bromination: The controlled introduction of a bromine atom onto the aromatic ring of dimethyl 2-chloroterephthalate. The success of this step hinges on understanding the directing effects of the existing substituents to achieve the desired regiochemistry.

-

Deprotection: Hydrolysis of the dimethyl ester to yield the final this compound.

The following sections will provide a detailed examination of each of these steps, including the underlying chemical principles, step-by-step experimental protocols, and the rationale for the chosen reaction conditions.

Figure 1: Overall synthetic workflow for this compound.

Part 1: Protection via Esterification

Causality Behind Experimental Choices

The initial step in the synthesis is the protection of the two carboxylic acid groups of 2-chloroterephthalic acid as their methyl esters. This is achieved through a classic Fischer esterification reaction. The primary motivation for this protection is twofold:

-

Prevention of Undesired Electrophilic Attack: The carboxylic acid groups are deactivating towards electrophilic aromatic substitution. However, the acidic protons can interfere with certain reagents and reaction conditions.

-

Enhanced Solubility: 2-Chloroterephthalic acid has limited solubility in many organic solvents suitable for halogenation reactions. The corresponding dimethyl ester exhibits significantly improved solubility, facilitating a homogeneous reaction environment for the subsequent bromination step.

Concentrated sulfuric acid is employed as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by methanol. The reaction is typically conducted under reflux to drive the equilibrium towards the formation of the ester.

Experimental Protocol: Synthesis of Dimethyl 2-chloroterephthalate

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Chloroterephthalic Acid | 200.56 | 20.0 g | 0.10 |

| Methanol | 32.04 | 200 mL | - |

| Concentrated Sulfuric Acid | 98.08 | 2.0 mL | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloroterephthalic acid (20.0 g, 0.10 mol) and methanol (200 mL).

-

Stir the suspension and carefully add concentrated sulfuric acid (2.0 mL) dropwise.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours, or until TLC analysis (e.g., using a 1:1 mixture of hexane and ethyl acetate as eluent) indicates the complete consumption of the starting material.

-

After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in 200 mL of dichloromethane and wash sequentially with 100 mL of water, 100 mL of a saturated aqueous solution of sodium bicarbonate, and 100 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford dimethyl 2-chloroterephthalate as a white solid. The product can be further purified by recrystallization from methanol if necessary.

Part 2: Regioselective Bromination

Directing Effects and Mechanistic Considerations

The second step, the bromination of dimethyl 2-chloroterephthalate, is the most critical in terms of achieving the desired product. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the benzene ring: the chloro group and the two methoxycarbonyl groups.

-

Chloro Group: The chlorine atom is an ortho-, para-director due to the ability of its lone pairs to stabilize the arenium ion intermediate through resonance. However, it is also a deactivating group due to its inductive electron-withdrawing effect.

-

Methoxycarbonyl Groups: These are meta-directing and strongly deactivating groups due to both inductive and resonance effects that withdraw electron density from the aromatic ring.

Considering these effects, the incoming electrophile (Br+) will preferentially substitute at the position that is ortho to the chloro group and meta to both methoxycarbonyl groups. This leads to the desired 2-bromo-5-chloro substitution pattern.

The use of bromine in concentrated nitric acid provides a potent brominating medium. Nitric acid can act as both a solvent and an oxidizing agent to generate the active brominating species.

Figure 2: Simplified mechanism of electrophilic bromination.

Experimental Protocol: Synthesis of Dimethyl 2-bromo-5-chloroterephthalate

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| Dimethyl 2-chloroterephthalate | 228.61 | 11.4 g | 0.05 |

| Concentrated Nitric Acid | 63.01 | 100 mL | - |

| Bromine | 159.81 | 8.0 g (2.6 mL) | 0.05 |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve dimethyl 2-chloroterephthalate (11.4 g, 0.05 mol) in concentrated nitric acid (100 mL).

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add bromine (8.0 g, 0.05 mol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 4-6 hours. Monitor the progress of the reaction by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it into 500 mL of ice-water with stirring.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

-

Dry the crude product in a vacuum oven. The product can be purified by recrystallization from a suitable solvent such as ethanol.

Part 3: Deprotection by Hydrolysis

Rationale for Saponification

The final step is the hydrolysis of the dimethyl ester to the corresponding dicarboxylic acid. This is typically achieved by saponification, which involves treating the ester with a strong base, such as sodium hydroxide, in an aqueous or alcoholic solution. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide leaving group. The reaction is driven to completion by the deprotonation of the resulting carboxylic acid in the basic medium. Subsequent acidification of the reaction mixture protonates the carboxylate anions, precipitating the desired this compound.

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| Dimethyl 2-bromo-5-chloroterephthalate | 307.52 | 15.4 g | 0.05 |

| Sodium Hydroxide | 40.00 | 8.0 g | 0.20 |

| Water | 18.02 | 100 mL | - |

| Concentrated Hydrochloric Acid | 36.46 | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask, suspend dimethyl 2-bromo-5-chloroterephthalate (15.4 g, 0.05 mol) in a solution of sodium hydroxide (8.0 g, 0.20 mol) in water (100 mL).

-

Heat the mixture to reflux with vigorous stirring for 4-6 hours, or until the solid has completely dissolved and the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

-

Cool the filtrate in an ice bath and acidify by the slow addition of concentrated hydrochloric acid until the pH is approximately 1-2.

-

Collect the white precipitate of this compound by vacuum filtration.

-

Wash the solid with cold water and dry in a vacuum oven at 80 °C.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent protons on the benzene ring. The carboxylic acid protons will appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the two carboxylic acid carbons and the six aromatic carbons. The carbon atoms attached to the bromine and chlorine will have distinct chemical shifts.[3][4]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad O-H stretch characteristic of the carboxylic acid groups, as well as a strong C=O stretch.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and show the characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom.

Safety and Handling

The synthesis of this compound involves the use of corrosive and hazardous chemicals. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

-

Concentrated Sulfuric and Nitric Acids: Highly corrosive. Handle with extreme care.

-

Bromine: Highly toxic, corrosive, and volatile. Handle only in a fume hood with appropriate respiratory protection.

-

Sodium Hydroxide: Corrosive. Causes severe burns.

-

Organic Solvents: Flammable and may be harmful if inhaled or absorbed through the skin.

Conclusion

The three-step synthesis of this compound from 2-chloroterephthalic acid is a robust and reliable method for obtaining this versatile building block. By understanding the underlying chemical principles of each step—esterification for protection, regioselective bromination guided by substituent effects, and basic hydrolysis for deprotection—researchers can confidently produce this compound in high yield and purity. The availability of this functionalized terephthalic acid opens up new avenues for the design and synthesis of advanced materials and potential pharmaceutical agents.

References

- [No Author]. (n.d.). Buy 2-Bromoterephthalic acid | 586-35-6. URL: https://www.chembk.com/en/chem/2-Bromoterephthalic%20acid

- Evers, W. J. (1990). Preparation of 2-chloroterephthaloyl chloride. European Patent Office. EP 0378366 A1. URL: https://data.epo.org/publication-server/document?i=EP89123891A&typ=docdb&cc=EP&pn=0378366&ki=A1

- AERU, University of Hertfordshire. (2025, October 24). Chlorthal-dimethyl (Ref: DAC 893). URL: https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/177.htm

- Knobloch, J. O. (1975). Preparation of 2,5-dibromoterephthalic acid. U.S. Patent No. 3,894,079. URL: https://patents.google.

- [No Author]. (n.d.). Dimethyl tetrachloroterephthalate. Wikipedia. URL: https://en.wikipedia.

- ChemicalBook. (n.d.). 2-Bromoterephthalic acid(586-35-6) 1H NMR spectrum. URL: https://www.chemicalbook.com/spectrum/586-35-6_1h-nmr.htm

- BenchChem. (n.d.). Dimethyl 2-bromoterephthalate | 18643-86-2. URL: https://www.benchchem.com/product/b18643862

- Gorelik, M. V., & Titova, S. P. (2014). Aromatic Bromination in Concentrated Nitric Acid. International Journal of Organic Chemistry, 4, 12-16. URL: http://www.scirp.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- PrepChem.com. (n.d.). Synthesis of dimethyl terephthalate. URL: https://www.prepchem.

- Zhang, X., et al. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 23(7), 1648. URL: https://www.mdpi.com/1420-3049/23/7/1648

- Yushchenko, S. S., et al. (2020). Methods for the Synthesis of Phthalic Acid Dichlorides. Catalysis in Industry, 12, 337-346. URL: https://www.researchgate.net/publication/343460591_Methods_for_the_Synthesis_of_Phthalic_Acid_Dichlorides

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000290). URL: https://www.np-mrd.org/spectra/main/NP0000290/13c

- Patil, S. A., et al. (2017). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. Catalysts, 7(12), 395. URL: https://www.mdpi.com/2073-4344/7/12/395

- Shylesh, S., et al. (2014). Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural. Proceedings of the National Academy of Sciences, 111(23), 8349-8354. URL: https://www.pnas.org/doi/10.1073/pnas.1404120111

- Al-Absi, M. A., et al. (2022). Enhancement of terephthalic acid recovered from PET waste using a combination of citric acid and dimethyl sulfoxide extraction. Scientific Reports, 12(1), 1-13. URL: https://www.researchgate.net/figure/1-H-and-13-C-NMR-spectra-of-a-PET-derived-H-2-BDC-of-cycle-0-b-commercial-H-2_fig5_361491712

- Shriner, R. L., & Wolf, F. J. (n.d.). phthalaldehydic acid. Organic Syntheses Procedure. URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0737

- BenchChem. (n.d.). Comparative Analysis of 1H and 13C NMR Spectra: 2-Bromo-6-chlorotoluene and Related Compounds. URL: https://www.benchchem.

- Claffey, M. M., et al. (2020). Amide hydrolysis of 2-bromo-4,5-dimethylacetanilide. ChemSpider Synthetic Pages. URL: http://cssp.chemspider.com/436

- Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Chloroterephthalic Acid 1967-31-3. URL: https://www.tcichemicals.com/US/en/p/C3875

- [No Author]. (n.d.). Bromination process. WO1998056737A1. Google Patents. URL: https://patents.google.

- [No Author]. (n.d.). Method for preparing 3-bromo-5-chlorophenol. CN101735023B. Google Patents. URL: https://patents.google.

- G. Madhusudhan, et al. (2011). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Der Pharma Chemica, 3(6), 437-442. URL: https://www.derpharmachemica.

- BenchChem. (n.d.). Application Notes and Protocols for the Preparation of 2-Bromo-5-chlorophenol Derivatives. URL: https://www.benchchem.

- M. Gruttadauria, et al. (2023). Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis. Chemistry – A European Journal, 29(29), e202300331. URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/chem.202300331

Sources

preparation of 2-bromo-5-chlorobenzene-1,4-dicarboxylic acid

An In-depth Technical Guide to the Preparation of 2-bromo-5-chlorobenzene-1,4-dicarboxylic Acid

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive and in-depth overview of the synthesis of 2-bromo-5-chlorobenzene-1,4-dicarboxylic acid, a key building block in the fields of medicinal chemistry and advanced materials science. The document is designed for researchers, scientists, and drug development professionals, offering a detailed, field-proven perspective on the synthetic process. The primary focus is on a robust two-step synthetic pathway commencing with the electrophilic bromination of 2-chloro-p-xylene, followed by the strong oxidation of the resulting 2-bromo-5-chloro-p-xylene. This guide elucidates the causality behind experimental choices, provides detailed, step-by-step protocols, and presents comprehensive characterization data. An alternative synthetic route is also discussed to provide a broader context. All methodologies are grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of a Polysubstituted Aromatic Scaffold

Substituted terephthalic acids are a class of compounds that have garnered significant interest due to their rigid, well-defined structures and the versatile functional handles they offer. The introduction of halogen atoms, such as bromine and chlorine, onto the aromatic ring can profoundly influence the molecule's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability. This makes halogenated aromatic dicarboxylic acids particularly valuable scaffolds in drug discovery.[1][2][3] The specific arrangement of substituents in 2-bromo-5-chlorobenzene-1,4-dicarboxylic acid provides a unique platform for the development of novel therapeutics, particularly in the realm of antibacterial agents where substituted terephthalamides have shown potent inhibitory effects on bacterial DNA gyrase and topoisomerase IV.[4]

This guide provides a detailed examination of a reliable and scalable synthetic route to this important molecule, emphasizing practical insights and the chemical principles that underpin the chosen methodology.

Primary Synthetic Strategy: A Two-Step Approach

The most logical and efficient pathway to 2-bromo-5-chlorobenzene-1,4-dicarboxylic acid involves a two-step sequence starting from a commercially available precursor. This strategy is outlined below:

-

Electrophilic Aromatic Bromination: The synthesis commences with the bromination of 2-chloro-p-xylene. This reaction selectively introduces a bromine atom onto the aromatic ring, yielding the key intermediate, 2-bromo-5-chloro-p-xylene.

-

Benzylic Oxidation: The two methyl groups of the intermediate are then oxidized to carboxylic acids using a strong oxidizing agent, typically potassium permanganate (KMnO₄), to yield the final product.

This approach is favored due to the high yields and selectivity often achievable in both steps, and the relatively straightforward purification procedures.

Synthesis of the Starting Material: 2-bromo-5-chloro-p-xylene

The synthesis of the key intermediate is achieved through the electrophilic aromatic substitution of 2-chloro-p-xylene. The chlorine atom is an ortho-, para-director, and since the para position is blocked, the incoming electrophile (bromine) is directed to the ortho positions. Steric hindrance from the adjacent methyl group favors substitution at the position ortho to the chlorine and meta to the other methyl group.

Experimental Protocol: Bromination of 2-chloro-p-xylene

This protocol is based on established methods for the bromination of substituted aromatic compounds.[5]

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), add 2-chloro-p-xylene (1.0 eq) and dichloromethane (DCM) as the solvent.

-

Catalyst Addition: Add a catalytic amount of iodine (I₂) (approx. 0.05 eq) to the solution.

-

Bromine Addition: Dissolve bromine (Br₂) (1.05 eq) in DCM and add it to the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture at 0 °C (ice bath). The reaction is typically performed in the dark to prevent radical side reactions.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining bromine. Transfer the mixture to a separatory funnel and wash with the Na₂S₂O₃ solution, followed by saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 2-bromo-5-chloro-p-xylene.

Core Synthesis: Oxidation to 2-bromo-5-chlorobenzene-1,4-dicarboxylic acid

The pivotal step in this synthesis is the oxidation of the two benzylic methyl groups of 2-bromo-5-chloro-p-xylene to carboxylic acids. Potassium permanganate is a powerful oxidizing agent well-suited for this transformation.[6][7][8][9] The reaction proceeds via a complex mechanism, which is believed to involve the initial abstraction of a benzylic hydrogen atom in a free-radical process.[1]

Experimental Protocol: Oxidation of 2-bromo-5-chloro-p-xylene

-

Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-bromo-5-chloro-p-xylene (1.0 eq) and water. A co-solvent like pyridine or t-butanol can be used to increase the solubility of the organic substrate.

-

Oxidant Addition: While stirring vigorously, add potassium permanganate (KMnO₄) (a significant excess, typically 4-5 eq per methyl group) in portions to control the exothermic reaction.

-

Heating: Heat the reaction mixture to reflux (around 90-100 °C) and maintain for several hours until the purple color of the permanganate has disappeared, indicating its consumption. A brown precipitate of manganese dioxide (MnO₂) will form.

-

Workup - Part 1 (MnO₂ Removal): Cool the reaction mixture to room temperature. Filter the hot solution through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake thoroughly with hot water to recover any adsorbed product.

-

Workup - Part 2 (Isolation of the Product): Combine the filtrate and the washings. If the solution is still colored due to residual KMnO₄, add a small amount of sodium bisulfite (NaHSO₃) until the solution is colorless. Cool the solution in an ice bath and acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 1-2. A white precipitate of 2-bromo-5-chlorobenzene-1,4-dicarboxylic acid will form.

-

Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water or acetic acid, to yield the pure dicarboxylic acid.[10][11][12]

Characterization and Data Analysis

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

Physical Properties

| Property | 2-chloro-p-xylene (Starting Material) | 2-bromo-5-chloro-p-xylene (Intermediate) | 2-bromo-5-chlorobenzene-1,4-dicarboxylic acid (Product) |

| Molecular Formula | C₈H₉Cl | C₈H₈BrCl | C₈H₄BrClO₄ |

| Molecular Weight | 140.61 g/mol | 219.51 g/mol [13] | 279.47 g/mol |

| Appearance | Colorless liquid | Solid | White crystalline solid |

| Melting Point | Not available | Not available | ~250-253 °C[13] |

Spectroscopic Data (Expected)

| Data Type | Expected Characteristics for 2-bromo-5-chlorobenzene-1,4-dicarboxylic acid |

| ¹H NMR | Two singlets in the aromatic region (δ 7.5-8.5 ppm), each integrating to 1H. A broad singlet at high chemical shift (>10 ppm) for the two equivalent carboxylic acid protons. |

| ¹³C NMR | Approximately 6 signals are expected in the aromatic region (δ 120-140 ppm) for the six unique aromatic carbons. A signal for the carboxyl carbons will appear downfield (δ > 165 ppm). |

| FT-IR (cm⁻¹) | A very broad peak from ~2500-3300 cm⁻¹ (O-H stretch of carboxylic acid), a sharp, strong peak around 1700 cm⁻¹ (C=O stretch), and peaks in the 1600-1450 cm⁻¹ region (C=C aromatic stretch).[14][15][16][17] |

| Mass Spec (EI) | A complex molecular ion (M⁺) peak cluster due to the isotopes of Br (⁷⁹Br, ⁸¹Br) and Cl (³⁵Cl, ³⁷Cl). The M⁺, M+2, and M+4 peaks will have a characteristic intensity ratio.[4][18][19][20] |

Safety and Handling

-

2-chloro-p-xylene and 2-bromo-5-chloro-p-xylene: These are halogenated aromatic hydrocarbons and should be handled with care in a well-ventilated fume hood. They are likely to be irritants to the skin, eyes, and respiratory tract.[14]

-

Bromine: Is highly corrosive, toxic, and a strong oxidizing agent. It should be handled with extreme caution, using appropriate personal protective equipment (PPE), including heavy-duty gloves and a face shield.

-

Potassium Permanganate: A strong oxidizing agent. Avoid contact with combustible materials.

-

Dichloromethane: A volatile organic solvent and a suspected carcinogen. All operations should be conducted in a fume hood.

-

Acids and Bases: Concentrated acids and bases are corrosive. Handle with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[10][14][20][21]

Alternative Synthetic Route: Direct Halogenation of Terephthalic Acid

An alternative approach to the target molecule is the direct halogenation of terephthalic acid.[13][22] This would involve a sequential or one-pot chlorination and bromination of the terephthalic acid backbone. However, this method presents significant challenges:

-

Deactivation of the Ring: The two carboxylic acid groups are strongly deactivating, making electrophilic aromatic substitution difficult and requiring harsh reaction conditions (e.g., oleum).

-

Selectivity Issues: Controlling the regioselectivity to obtain the desired 2-bromo-5-chloro isomer can be challenging, often leading to mixtures of products that are difficult to separate.

For these reasons, the oxidation of a pre-functionalized xylene is generally the more reliable and higher-yielding approach for laboratory-scale synthesis.

Conclusion

This guide has detailed a robust and reliable two-step synthesis for the . By starting with the controlled bromination of 2-chloro-p-xylene, followed by a vigorous oxidation using potassium permanganate, the target molecule can be obtained in good yield and high purity. The provided protocols, supported by mechanistic insights and safety considerations, offer a comprehensive resource for researchers. The utility of this halogenated terephthalic acid derivative as a scaffold in medicinal chemistry underscores the importance of well-defined synthetic routes for accessing such valuable building blocks.

References

- Brainly. (2023, August 4). Define all major peaks of terephthalic acid on this IR spectrum.

- ResearchGate. (n.d.). FT-IR spectrum of terephthalic acid (a); FT-IR spectra of MIL-53....

- McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 34(1), 2-15.

- Le, P. M., et al. (2021). Synthetic studies on the tetrasubstituted D-ring of cystobactamids lead to potent terephthalic acid antibiotics.

- SpectraBase. (n.d.). Terephthalic acid, monomethyl ester - Optional[FTIR] - Spectrum.

- Sciencemadness Discussion Board. (2007). 1,4-benzenedicarboxylic acid from xylene by oxidation.

- McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 34(1), 2-15.

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000290).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002428).

- ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds.

- University of Rochester, Department of Chemistry. (n.d.). RECRYSTALLISATION.

- Sciencemadness.org. (2007). Oxidizing Xylene with potassium permanganate to phalic acid.

- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.

- Google Patents. (n.d.). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.

- Prasad, B. L. V., et al. (1998). Catalytic liquid phase oxidation of p-xylene using transition metal substituted polyoxometalates.

- Rajendran, P., Bashpa, P., & Bijudas, K. (2017). Kinetics and mechanism of the oxidation of p-xylene using permanganate in aqueous acetic medium. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(1), 1914-1920.

- University of California, Los Angeles. (n.d.). recrystallization-2.doc.pdf.

- CECRI, Karaikudi. (n.d.). SYNTHESIS OF 2-CHLORO-P-XYLENE FROM P-XYLENE THROUGH TWO PHASE ELECTROLYSIS.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

- SpectraBase. (n.d.). 2,5-bis(propylamino)terephthalic acid, diethyl ester - Optional[1H NMR] - Chemical Shifts.

- SpectraBase. (n.d.). 2,5-bis[(2-Pyridyl)amino]terephthalic acid - Optional[13C NMR] - Chemical Shifts.